Methyl 1H-azepine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116407-43-3 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
methyl 1H-azepine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h2-6,9H,1H3 |
InChI Key |
LDWSMDAQSDCQHI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CNC=C1 |
Synonyms |
1H-Azepine-4-carboxylicacid,methylester(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Methyl 1h Azepine 4 Carboxylate and Its Derivatives
Direct Synthetic Routes to 1H-Azepine-4-carboxylates
Direct methods for the synthesis of the 1H-azepine-4-carboxylate core are highly valuable for their efficiency. A notable example is a protocol involving a hafnium(III)-catalyzed [6+1] annulation reaction. nih.govfigshare.com This method utilizes N-tethered ynenitriles and Reformatsky reagents to construct the azepine ring. acs.org The reaction proceeds to afford a broad range of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates in high yields with excellent tolerance for various functional groups. researchgate.netnih.govacs.org The process begins with the reaction of an N-tethered ynenitrile with a Reformatsky reagent, generated from an α-bromoester and activated zinc, to form a Blaise intermediate. researchgate.net In the presence of a hafnium triflate catalyst, this intermediate undergoes a 7-endo-mode cyclization to yield the desired 2,7-dihydro-1H-azepine product. researchgate.net
Table 1: Hafnium-Catalyzed Direct Synthesis of 1H-Azepine-4-carboxylate Derivatives researchgate.netacs.org
| Substrate (Ynenitrile) | Reagent | Catalyst | Product | Yield |
|---|---|---|---|---|
| 2-cyano-1-propargylindole | Ethyl bromoacetate, Zn | Hf(OTf)₄ | Azepino[1,2-a]indole derivative | High |
Ring Construction Approaches to Azepine Scaffolds
A variety of methods focus on constructing the fundamental azepine ring, which can subsequently be modified. These approaches include nitrene insertions, cycloadditions, ring expansions, and metal-catalyzed cyclizations.
Nitrene Insertion Reactions
A classic and common method for azepine synthesis involves the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.netrsc.org This reaction, sometimes referred to as an "aza-Buchner" reaction, typically involves a concerted cycloaddition mechanism. slideshare.netthieme-connect.com Nitrenes can be generated from various precursors, such as the reduction of nitrobenzenes with trivalent phosphorus reagents or the thermolysis or photolysis of aryl azides. rsc.orgyoutube.commanchester.ac.uk
Recent advancements have focused on controlling the reactivity of the nitrene intermediate. For example, silver-catalyzed nitrene transfer reactions using specific precursors like 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamidates allow for tunable synthesis. thieme-connect.comthieme-connect.com By selecting appropriate ligands, the reaction can be directed towards either the desired seven-membered azepine ring through arene dearomatization or towards C(sp³)–H amination products. thieme-connect.com The use of bulky BOX-derived ligands with a silver catalyst favors the formation of an intermediate aziridine (B145994), which then rearranges to the azepine derivative. thieme-connect.com
Cycloaddition Reactions (e.g., [4+3], [5+2] cyclizations)
Cycloaddition reactions are powerful, atom-economical strategies for constructing the seven-membered azepine ring from smaller components. ecust.edu.cn Various modes of cycloaddition have been developed, often employing transition metal catalysts.
[4+3] Cycloadditions: These reactions combine a four-atom unit with a three-atom unit. A palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes has been developed, providing an efficient route to chiral benzofuro[3,2-b]azepine skeletons with high yields and excellent stereoselectivity. ecust.edu.cn Gold-catalyzed intermolecular [4+3] annulations of imines with propargyl esters also yield azepine derivatives. nih.gov Furthermore, a gold/N-heterocyclic carbene relay catalysis has been used for cycloisomerization/asymmetric formal [4+3] cycloaddition to produce spirofuro[2,3-b]azepine-5,3′-indoline derivatives. rsc.org
[5+2] Cycloadditions: This approach typically involves the reaction of a five-atom component, such as a vinylcyclopropane (B126155) or vinylaziridine, with a two-atom π-system like an alkyne. researchgate.net Rhodium-catalyzed intramolecular [5+2] cycloadditions of vinyl aziridines with alkynes are effective for producing dihydroazepine derivatives. mdpi.com Silver catalysts have also been employed in the [5+2] cycloaddition of γ-amino ketones and alkynes. researchgate.net
Other Cycloadditions: A formal [3+2+2] cycloaddition catalyzed by hexafluoroantimonic acid (HSbF₆) enables the synthesis of diverse azepine derivatives from the three-component reaction of activated aziridines with two alkyne molecules. researchgate.netthieme-connect.com Additionally, cobalt(I)-catalyzed [6π+2π] cycloaddition of terminal alkynes directly to methyl 1H-azepine-1-carboxylate has been shown to produce novel bridged 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net
Table 2: Examples of Cycloaddition Reactions for Azepine Synthesis
| Cycloaddition Type | Reactants | Catalyst/Reagent | Product Type | Ref. |
|---|---|---|---|---|
| [4+3] | Trimethylenemethane donors + Benzofuran-derived azadienes | Palladium complex | Benzofuro[3,2-b]azepine | ecust.edu.cn |
| [4+3] | Imines + Propargyl esters | Gold(III) complex | Azepine | nih.gov |
| [5+2] | Vinyl aziridines + Alkynes | Rhodium complex | Dihydroazepine | mdpi.com |
| [3+2+2] | Aziridines + 2 Alkynes | HSbF₆ | Azepine | thieme-connect.com |
| [6π+2π] | Methyl 1H-azepine-1-carboxylate + Terminal alkynes | Cobalt(I) complex | 9-azabicyclo[4.2.1]nona-2,4,7-triene | researchgate.net |
Ring Expansion Methodologies
Ring expansion reactions provide an alternative pathway to azepines from more readily available smaller rings, such as piperidines or aziridines. rsc.orgspringernature.com These methods are attractive from a step-economic perspective. rsc.org
Diastereomerically pure azepane derivatives have been prepared with excellent yield and selectivity through the ring expansion of piperidines. rsc.org Another strategy involves the reaction between an aziridine and a vinyl diazoester carbene precursor, which generates an aziridinium (B1262131) ylide intermediate that rearranges to expand the ring to a dehydropiperidine scaffold. springernature.com More recently, a catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with ortho-alkynylarylaldehydes has been described for constructing the dibenzo[b,d]azepine skeleton. rsc.org A photochemical approach using blue light can induce a dearomative single-atom ring expansion of nitroarenes to form a seven-membered azepine system. manchester.ac.uk
Transition Metal-Catalyzed Cyclizations
Transition metals play a crucial role in many modern synthetic methods for constructing azepine derivatives, offering high efficiency and control over selectivity. researchgate.net Catalysts based on rhodium, palladium, copper, gold, silver, and hafnium have all been successfully employed. ecust.edu.cnresearchgate.netnih.govmdpi.commdpi.com
Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C−H bond activation is an efficient and atom-economical strategy for synthesizing N-heterocycles. researchgate.net Rhodium catalysts are also key in the [5+2] cycloadditions of vinyl aziridines. researchgate.netmdpi.com
Palladium-Catalyzed Reactions: Palladium catalysis is prominent in asymmetric [4+3] cycloadditions and in domino reactions involving N-tosylaziridines and 2-iodophenol (B132878) for the synthesis of 1,4-benzoxazepine (B8686809) cores. ecust.edu.cnmdpi.com
Copper-Catalyzed Reactions: An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. mdpi.com This reaction proceeds through the intermolecular addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com
Gold and Silver-Catalyzed Reactions: As mentioned previously, gold is effective in [4+3] cycloadditions, while silver catalysis is used for [5+2] cycloadditions and for controlled nitrene insertion reactions. researchgate.netthieme-connect.comnih.gov
Hafnium-Catalyzed Reactions: Hafnium catalysts are used for the direct [6+1] annulation to form 1H-azepine-4-carboxylates. researchgate.netacs.org
Domino and One-Pot Synthetic Sequences
Domino reactions, where multiple bond-forming events occur in a single pot under the same conditions, offer a highly efficient route to complex molecules like azepines from simple starting materials. researchgate.netiupac.orge-bookshelf.de These sequences are ecologically and economically favorable as they reduce waste, energy, and material costs. iupac.orgnih.gov
A powerful example is the domino Knoevenagel–hetero-Diels–Alder reaction, which can be extended to synthesize highly substituted azepanes using aminoaldehydes. researchgate.netiupac.org Another approach is a palladium-catalyzed three-component domino reaction of N-tosylaziridines, 2-iodophenol, and isocyanides to form 1,4-benzoxazepine derivatives. mdpi.com Catalyst-free domino reactions have also been developed, such as a ring expansion/cyclization sequence for building the dibenzo[b,d]azepine skeleton from tetrahydroisoquinolines. rsc.org These multi-step, single-pot transformations represent a sophisticated and efficient strategy for accessing the structural diversity of the azepine family.
Derivatization and Functionalization Techniques
The core structure of methyl 1H-azepine-4-carboxylate serves as a versatile scaffold that can be modified to produce a wide array of derivatives. These modifications can be broadly categorized into transformations of the carboxylate group and substitutions on the azepine ring itself. Such derivatization is crucial for tuning the molecule's chemical and biological properties.
The methyl ester functional group at the 4-position of the azepine ring is a prime site for chemical modification. Standard organic reactions can be employed to convert the ester into other functional groups, most notably other esters (transesterification) and amides (amidation). libretexts.org
Esterification: While the parent compound is a methyl ester, it can be converted to other esters through transesterification. More commonly, the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) is reacted with various alcohols to form a diverse range of esters. This process is often catalyzed by acid.
Amidation: The conversion of the carboxylate function to an amide is a key transformation, as the amide bond is a fundamental linkage in many biologically active molecules and polymers. mdpi.com Direct reaction of the methyl ester with an amine can be challenging and may require harsh conditions. A more prevalent and milder approach involves first hydrolyzing the methyl ester to the corresponding carboxylic acid. This acid is then "activated" using a coupling reagent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netresearchgate.net The activated intermediate, often an O-acylisourea, is highly reactive towards nucleophilic attack by a primary or secondary amine, yielding the desired amide with high efficiency. researchgate.net This method tolerates a wide range of functional groups on both the azepine and amine components. researchgate.net
Another documented modification of the carboxylate group on an azepine ring is its complete removal, known as demethoxycarbonylation. researchgate.net For instance, treating methyl di-tert-butyl-1H-azepine-1-carboxylate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the removal of the methoxycarbonyl group. researchgate.net
Table 1: General Modifications of the Carboxylate Group
| Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Amidation | Azepine-4-carboxylic acid, Primary/Secondary Amine | Coupling agents (e.g., EDC, DIC) researchgate.netresearchgate.net | Azepine-4-carboxamide |
| Esterification | Azepine-4-carboxylic acid, Alcohol | Acid catalyst | Azepine-4-carboxylate ester |
| Demethoxycarbonylation | Methyl azepine-carboxylate derivative | DBU researchgate.net | Azepine (decarboxylated) |
This table presents generalized reactions for functional group modification.
Introducing substituents onto the seven-membered azepine ring is a powerful strategy for creating structural diversity. This can be achieved either by building the ring from already substituted precursors or by direct functionalization of a pre-formed azepine scaffold.
One sophisticated method for direct substitution involves the deprotonation of an N-protected azepine. For example, N-tert-butoxycarbonyl (Boc)-azepine can be deprotonated at the 2-position using sec-butyllithium (B1581126) (sBuLi) and tetramethylethylenediamine (TMEDA) to form a 2-lithiated azepine intermediate. nih.gov This organolithium species can then react with a variety of electrophiles to introduce substituents specifically at the C2-position of the azepine ring. nih.gov This approach has been successfully extended to the synthesis of 2-substituted seven-membered azepine ring derivatives, albeit sometimes with lower yields compared to piperidine (B6355638) analogues. nih.gov
Furthermore, complex substituted azepines can be synthesized through tandem reactions. A notable example is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. mdpi.com This method allows for the construction of highly functionalized tetrahydro-1H-azepine derivatives, such as methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, in a single operation from acyclic precursors. mdpi.com
Fused azepine derivatives are also of significant interest. These can be prepared through various synthetic routes, including intramolecular Friedel–Crafts reactions to yield benzo[b]azepine systems. thieme-connect.com The substitution patterns on these fused rings can be controlled by the choice of starting materials, such as appropriately substituted anilines. thieme-connect.com
Table 2: Examples of Substitutions on the Azepine Ring
| Method | Starting Material | Reagents | Resulting Substitution | Reference |
|---|---|---|---|---|
| Asymmetric Lithiation | N-Boc-azepine | 1. sBuLi, TMEDA2. Electrophile (e.g., TMSCl) | 2-Substituted N-Boc-azepine | nih.gov |
| Tandem Cyclization | Fluorinated allenyne, Amine | [Cu(CH3CN)4PF6] | Highly substituted tetrahydroazepine | mdpi.com |
| Intramolecular Cyclization | N-Aryl butanoic acid derivative | Thionyl chloride, AlCl3 | Fused benzo[b]azepinone | thieme-connect.com |
Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, and the construction of chiral azepine derivatives is no exception. Several powerful stereoselective methods have been developed to access enantioenriched azepines.
A highly efficient strategy involves the rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes. acs.org This method provides access to fused 2,5-dihydroazepines and, crucially, can proceed with high enantioselectivity (up to >99% ee) by transferring chirality from an optically pure vinyl aziridine starting material. acs.org The reaction is notable for its mild conditions, broad substrate scope, and atom economy. acs.org
Another advanced catalytic approach utilizes gold and palladium bimetallic relay catalysis. rsc.org In this process, a gold catalyst activates enynamides to form azadienes in situ. These intermediates are then trapped by a palladium species in an asymmetric [4+3] cycloaddition, yielding furan-fused azepines with high diastereoselectivities and excellent enantioselectivities. rsc.org
Diastereoselective synthesis of fused dihydroazepines can also be achieved through a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov This process starts from dienyltriazoles and proceeds through a transient 1-imino-2-vinylcyclopropane intermediate, which rearranges to generate the fused dihydroazepine product in a stereospecific manner. nih.gov Additionally, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via the ring expansion of piperidines. rsc.org
Table 3: Overview of Stereoselective Synthetic Methods for Azepine Derivatives
| Method | Catalyst/System | Stereocontrol | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular [5+2] Cycloaddition | Rhodium(I) | Enantioselective (Chirality Transfer) | Fused 2,5-dihydroazepines | acs.org |
| Bimetallic Relay Catalysis | Gold / Palladium | Enantioselective & Diastereoselective | Furan-fused azepines | rsc.org |
| Cyclopropanation / Aza-Cope | Rhodium(II) | Diastereoselective | Fused 2,5-dihydroazepines | nih.gov |
| Piperidine Ring Expansion | Not specified | Diastereoselective & Regioselective | Azepane/Azepine derivatives | rsc.org |
Reaction Mechanisms and Reactivity Profiles of Methyl 1h Azepine 4 Carboxylate
Mechanistic Studies of Azepine Ring Formation
The synthesis of the 1H-azepine ring system, the core of Methyl 1H-azepine-4-carboxylate, is most commonly achieved through two principal synthetic strategies: the Buchner ring expansion and nitrene insertion into an aromatic ring. slideshare.net
The Buchner ring expansion is a two-step process for generating seven-membered rings. wikipedia.org The reaction begins with the formation of a carbene, typically from a diazo compound like ethyl diazoacetate, which then undergoes cyclopropanation with an aromatic ring such as benzene (B151609). wikipedia.org The resulting norcaradiene intermediate subsequently undergoes a thermally allowed 6-electron disrotatory electrocyclic ring-opening to yield the cycloheptatriene (B165957) derivative. wikipedia.org While traditionally used for carbocyclic systems, adaptations of this method can be envisioned for the synthesis of azepine derivatives. nih.govchemrxiv.org
A more direct and widely employed method for the synthesis of 1H-azepines involves the insertion of a nitrene into the benzene ring. slideshare.net This reaction typically utilizes a stabilized singlet nitrene, which undergoes a concerted cycloaddition to the aromatic ring. slideshare.net The stability of the 1H-azepine product is significantly enhanced by the presence of electron-withdrawing groups on the nitrogen atom, such as a carboxylate group. thieme-connect.de The reaction of a nitrene precursor with benzene can lead to the formation of the corresponding 1H-azepine. worktribe.com Mechanistic studies, including competitive reactions, have been conducted to elucidate the nature of the reactive nitrene species involved in these transformations. nih.govmdpi.com
| Ring Formation Method | Key Intermediates | Reaction Type |
| Buchner Ring Expansion | Carbene, Norcaradiene | Cyclopropanation, Electrocyclic Ring-Opening wikipedia.org |
| Nitrene Insertion | Stabilized Singlet Nitrene | Concerted Cycloaddition slideshare.net |
Reactivity of the 1H-Azepine Core
The 1H-azepine ring is a versatile scaffold that participates in a variety of chemical transformations, including pericyclic reactions, cycloaddition reactions, aromatization, and complexation with metal carbonyls. slideshare.net
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The 1H-azepine system, with its conjugated triene system, is primed for such transformations. One of the key pericyclic processes is the electrocyclic ring-opening of the valence tautomer, the benzene imine (azanorcaradiene), to the 1H-azepine. wikipedia.org This transformation is a thermally allowed, disrotatory process involving 6π electrons. wikipedia.org
1H-Azepines can participate in various cycloaddition reactions, acting as either the 4π or 6π component. A notable example is the cobalt(I)-catalyzed [6π+2π] cycloaddition of terminal alkynes to methyl 1H-azepine-1-carboxylate, which yields previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net This reaction demonstrates the utility of the azepine core in constructing complex bridged bicyclic systems. researchgate.netresearchgate.net Furthermore, 1H-azepine derivatives are known to undergo rapid dimerization via a (6+4)π exo-cycloaddition. nih.govrsc.org The frontier molecular orbitals of 1H-azepines play a crucial role in determining the outcome of these reactions with various dienophiles and dipolarophiles. acs.orgacs.orgresearchgate.net
| Cycloaddition Type | Reactant with 1H-Azepine | Product |
| [6π+2π] | Terminal Alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes researchgate.net |
| [6+4]π | Another 1H-Azepine Molecule | Dimer nih.govrsc.org |
1H-Azepines can undergo aromatization through various pathways, often driven by the thermodynamic stability of the resulting aromatic system. One common pathway is the tautomerization of the 1H-azepine to its more stable isomers, such as 3H-azepines. thieme-connect.de The relative stability of the azepine tautomers generally follows the order 3H- > 1H- > 2H- > 4H-azepine, although this can be influenced by substituents. thieme-connect.de Demethoxycarbonylation of methyl 1H-azepine-1-carboxylates can lead to the formation of various azepine isomers. rsc.org Additionally, ring-expansion reactions of aryl azides can lead to the formation of azepine derivatives, which can subsequently rearrange. researchgate.net In some cases, rearrangement can lead to the formation of more stable aromatic systems like pyridines. rsc.org
1H-Azepines can react with metal carbonyl complexes to form organometallic adducts. slideshare.net These reactions often involve the coordination of the metal to the π-system of the azepine ring. The resulting metal complexes can exhibit altered reactivity and may serve as intermediates in further transformations. For instance, chromium carbene complexes can undergo a formal [4+3] cycloaddition with 1-azadienes to form azepine derivatives. thieme-connect.de
Valence Tautomerism in 1H-Azepine Systems
A key feature of the 1H-azepine system is its existence in a valence tautomeric equilibrium with its corresponding bicyclic isomer, benzene imine (also known as 7-azanorcaradiene). nih.govrsc.org This equilibrium is a dynamic process involving the reversible electrocyclic ring-closure of the 1H-azepine to the benzene imine.
The position of this equilibrium is highly dependent on the nature of the substituents on the ring and on the nitrogen atom. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net Quantum chemical calculations and experimental studies have shown that for the parent 1H-azepine, the monocyclic form is thermodynamically more stable than the bicyclic benzene imine. researchgate.net The exo isomer of 1H-azepine is generally the most stable product. nih.govrsc.orgresearchgate.net
The presence of electron-withdrawing groups on the nitrogen, such as the methyl carboxylate group in this compound, generally favors the 1H-azepine tautomer. thieme-connect.de Computational studies have explored the effect of various substituents on the Gibbs free energy of the tautomerization, providing quantitative insights into the factors governing this equilibrium.
| Substituent on Nitrogen | Effect on Equilibrium | Favored Tautomer |
| H | Shifts towards azepine | 1H-Azepine researchgate.net |
| Electron-withdrawing group (e.g., -COOCH3) | Strongly shifts towards azepine | 1H-Azepine thieme-connect.de |
| N-Methyl | Exclusively exo-1-methyl-1H-azepine | exo-1-Methyl-1H-azepine rsc.orgrsc.orgresearchgate.net |
| N-Fluoro | Stabilizes the endo-1H-azepine | endo-1-Fluoro-1H-azepine rsc.orgresearchgate.net |
This valence tautomerism is a critical aspect of 1H-azepine chemistry, influencing their reactivity and the types of products formed in their reactions.
Isomerization Pathways (e.g., 1H-, 2H-, 3H-, 4H-azepines)
Azepines can exist in four main tautomeric forms: 1H-, 2H-, 3H-, and 4H-azepine. slideshare.netcopbela.org The relative stability of these isomers is a critical factor in their chemistry, generally following the order: 3H-azepine > 1H-azepine > 2H-azepine > 4H-azepine. thieme-connect.dethieme-connect.de The 3H-azepine isomer is the most stable and commonly encountered form because its nitrogen lone-pair electrons are not in conjugation with the π-system of the ring. thieme-connect.de
The interconversion between these tautomers, or isomerization, can proceed through several mechanisms. One common pathway involves thieme-connect.deCurrent time information in Bangalore, IN.-sigmatropic hydrogen shifts, which are thermally induced. thieme-connect.de Base-catalyzed reactions can also facilitate these isomerizations. thieme-connect.de In many cases, other azepine isomers will spontaneously rearrange to the more stable 3H-form. For instance, the parent 1H-azepine is highly unstable and rapidly undergoes a Current time information in Bangalore, IN.ontosight.ai-H shift to yield 3H-azepine. beilstein-journals.orgnih.gov Similarly, 2H- and 4H-azepines are known to isomerize to the 3H-tautomer. thieme-connect.de The parent 2H-azepine, for example, isomerizes spontaneously in solution at room temperature to the 3H-isomer. thieme-connect.de
While the parent 4H-azepine has not yet been reported, the inherent instability of the less-favored tautomers means that reactions intended to produce one form may ultimately yield the most stable 3H-azepine derivative. thieme-connect.de
Influence of Substituents on Tautomeric Equilibria
Substituents on the azepine ring can significantly alter the stability of the different tautomers, thereby influencing the position of the tautomeric equilibrium. The nature and position of the substituent dictate its effect.
Electron-withdrawing groups, particularly when placed on the nitrogen atom, have a profound stabilizing effect on the 1H-azepine system. thieme-connect.dethieme-connect.de This stabilization arises because these groups decrease the electron density in the 8π-electron ring, mitigating its anti-aromatic character. thieme-connect.denih.gov The presence of an N-ethoxycarbonyl group, for example, allows for the isolation of stable 1H-azepine derivatives. thieme-connect.de For this compound, the methyl carboxylate group on the nitrogen atom (if it were N-substituted instead of C-substituted) would similarly contribute to the stability of the 1H-tautomer.
Conversely, the introduction of other groups can shift the equilibrium in different ways. Computational studies on substituted adenines, which share heterocyclic nitrogen characteristics, show that the polarity of the solvent and the electronic nature of the substituent can change tautomeric preferences. nih.gov For azepines, fusing a five-membered heterocyclic ring can increase the aromaticity and stability of the resulting compound. ontosight.ai
The position of the substituent is also crucial. Theoretical calculations on the valence tautomerization of substituted 1H-azepines to their corresponding benzene imines show that the equilibrium constants vary significantly with different substituents at the 3- and 4-positions. researchgate.net
Table 1: Calculated Equilibrium Constants (Keq) for Valence Tautomerization of Substituted 1H-Azepines to Benzene Imines researchgate.net
| Substituent (X) | Position | Equilibrium Constant (Keq) |
|---|---|---|
| H | 3 | 1.4 x 107 |
| NH2 | 3 | 4.8 x 104 |
| OCH3 | 3 | 5.6 x 103 |
| CH3 | 3 | 9.7 x 105 |
| NO2 | 3 | 2.4 x 108 |
| H | 4 | 1.4 x 107 |
| NH2 | 4 | 7.1 x 107 |
| OCH3 | 4 | 9.7 x 106 |
| CH3 | 4 | 9.4 x 106 |
| NO2 | 4 | 1.0 x 109 |
This data illustrates how substituents at different positions influence the equilibrium between the azepine and its valence isomer, reflecting changes in relative stability.
Electronic and Steric Effects on Reactivity and Stability
The reactivity and stability of this compound are governed by a delicate balance of electronic and steric effects.
Electronic Effects:
1H-Azepines are considered 8π-electron antiaromatic systems, a status that inherently leads to instability. journals.co.za To minimize this electronic instability, the ring adopts a non-planar boat conformation. thieme-connect.dejournals.co.za The degree of conjugation between the nitrogen lone pair and the ring's π-bonds is a key determinant of reactivity. journals.co.za Greater conjugation leads to increased reactivity towards reactions like cycloadditions and isomerizations. journals.co.za
Substituents exert a powerful electronic influence. Electron-withdrawing groups, such as the carboxylate group in the target molecule, can stabilize the seven-membered ring. thieme-connect.de For instance, electron-accepting groups can enhance the antiaromaticity of the ring, while electron-donating groups can increase the singlet-triplet energy differences. ontosight.ai In a related system, the stability of the glycosidic bond in certain azepine-containing nucleosides was found to depend on the electron-donating inductive effect of substituents. nih.gov
Steric Effects:
Steric hindrance plays a significant role in the conformation and reactivity of azepines. Bulky substituents can force the azepine ring into a more pronounced boat conformation. journals.co.za This distortion limits the electronic interaction between the nitrogen lone pair and the carbocyclic π-system, which in turn affects the molecule's properties and reactivity. journals.co.za For example, steric hindrance around the nitrogen atom can constrain the 1H-azepine into a boat shape, making favorable electronic interactions less likely. journals.co.za
The position of substituents is critical. Studies on the formation of 3H-azepine derivatives from o-alkylphenylnitrenes show that the bulkiness of the alkyl group influences the regioselectivity of the reaction. clockss.org A bulky group can sterically hinder the approach of a nucleophile to one side of an intermediate, favoring reaction at the less hindered position. clockss.org However, in some reactions, such as the Cu-catalyzed reductive cyclization to form dibenzoazepines, ortho-substituents were found to have a negligible steric effect on reactivity and enantioselectivity. rsc.org
For this compound, the ester group at the C4 position will influence the electronic distribution within the π-system and may also exert steric effects that influence the preferred ring conformation and the accessibility of different sites for reaction.
Spectroscopic Characterization Techniques for 1h Azepine 4 Carboxylate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 1H-azepine derivatives, providing detailed information about the molecular structure and conformation in solution. researchgate.netthieme-connect.dethieme-connect.de Both ¹H and ¹³C NMR are routinely employed, with advanced techniques like 2D NMR and Variable-Temperature (VT) NMR offering deeper insights into complex structures and dynamic processes. researchgate.net
Proton NMR (¹H NMR) spectra of 1H-azepine-4-carboxylates provide key information regarding the protons on the azepine ring and the methyl ester group. The chemical shifts (δ) of the ring protons are typically observed in specific regions, and their coupling patterns reveal their connectivity. For instance, in some derivatives, the protons of the azepine ring appear as multiplets in the ¹H NMR spectrum. rsc.org The methyl protons of the carboxylate group typically appear as a singlet.
Detailed ¹H NMR data for various substituted 1H-azepine carboxylates have been reported. For example, the ¹H NMR spectrum of methyl 2-((benzyl(methyl)amino)methyl)acrylate, a related precursor, shows specific signals corresponding to its structure. doi.org
Table 1: Representative ¹H NMR Data for an Azepine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.22-7.28 | m | - |
| Azepine Ring-H | 6.54-6.62 | m | - |
| CH₂ | 3.77 | s | - |
Note: This table is illustrative. Actual chemical shifts and coupling constants vary depending on the specific substitution pattern and the solvent used. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. The carbonyl carbon of the methyl carboxylate group in 1H-azepine-4-carboxylates typically appears at a downfield chemical shift. rsc.org The carbons of the azepine ring also show characteristic signals.
For some 1H-azepine derivatives, extensive ¹³C NMR data is available, aiding in the complete assignment of the carbon framework. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Data for an Azepine Derivative
| Carbon | Chemical Shift (ppm) |
| C=O (Ester) | 167.9 |
| Aromatic C-N | 153.5 |
| Aromatic C-C | 131.7 |
| Aromatic C-H | 117.3, 113.0 |
Note: This table is illustrative. Actual chemical shifts vary depending on the specific substitution pattern and the solvent used. rsc.org
Variable-Temperature NMR (VT-NMR) spectroscopy is a powerful tool for studying dynamic processes such as ring-flipping and nitrogen inversion in the flexible seven-membered azepine ring. researchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these conformational changes. researchgate.net These studies have shown that the steric bulk of substituents on the nitrogen atom can significantly affect the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the Methyl 1H-azepine-4-carboxylate molecule. The most prominent absorption band is typically the carbonyl (C=O) stretch of the ester group, which appears in the region of 1700-1750 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations and C-N stretching vibrations. While IR data can be of limited diagnostic use on its own, it provides valuable confirmatory evidence when used in conjunction with NMR and mass spectrometry. thieme-connect.denih.govbeilstein-journals.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1697 - 1751 |
| C-H Stretch | 2929 - 3126 |
| C-N Stretch | 1137 - 1245 |
Note: The exact frequencies can vary based on the molecular structure and sample state. nih.govbeilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. thieme-connect.denih.gov In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a direct measurement of the molecular weight. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org This is a critical step in the identification of new 1H-azepine-4-carboxylate derivatives, as it allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. doi.orgbeilstein-journals.org For example, HRMS data for various related azepine structures have been reported with high precision, confirming their calculated elemental compositions. rsc.orgmdpi.com
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |
| Space Group | The symmetry elements present in the crystal |
| Atomic Coordinates | The precise position of each atom in the unit cell |
| Bond Lengths & Angles | The geometry of the molecule |
| Torsional Angles | The conformation of the molecule, such as the boat shape of the azepine ring |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
When a 1H-azepine-4-carboxylate derivative is chiral, meaning it can exist in left- and right-handed forms (enantiomers), chiroptical spectroscopy is indispensable for assigning its absolute configuration. chiralabsxl.com Circular Dichroism (CD) spectroscopy is a primary technique used for this purpose. nih.govresearchgate.net It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is unique to a specific enantiomer and acts as a spectroscopic "fingerprint" for its stereochemistry. researchgate.net For complex molecules, including certain azepine derivatives with multiple chiral elements, comparing the experimental CD spectrum with spectra predicted by computational methods can allow for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net This is particularly useful when obtaining suitable crystals for X-ray analysis is not possible. nih.gov
| Technique | Principle | Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration of chiral molecules. chiralabsxl.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides detailed stereochemical information, especially for molecules with multiple chiral centers. nih.gov |
Computational Chemistry and Theoretical Investigations of Methyl 1h Azepine 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its energy and other properties. scribd.com These methods are broadly categorized into semi-empirical, density functional theory, and ab initio methods. For a molecule such as Methyl 1H-azepine-4-carboxylate, these calculations can predict its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govrsc.org DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. nih.gov By optimizing this density functional, DFT can calculate various molecular properties, including geometric parameters, molecular orbital energies, vibrational frequencies, and dipole moments. mdpi.com
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com The B3LYP hybrid functional is widely used for organic molecules as it often yields accurate results. mdpi.com In studies of related heterocyclic systems, such as benzimidazole-fused 1,4-oxazepines and triazepine carboxylates, DFT calculations have been employed to:
Optimize Molecular Structures: Theoretical structures calculated using methods like B3LYP/6–31G(d,p) have shown good agreement with experimental X-ray diffraction data. mdpi.com
Analyze Electronic Properties: Natural Bond Orbital (NBO) analysis can reveal charge distributions, while Molecular Electrostatic Potential (MEP) maps can identify regions of electrophilic and nucleophilic reactivity. mdpi.com
Investigate Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net
Predict Reaction Pathways: DFT is used to study reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the activation energies of different possible routes. mdpi.com
For azepine systems specifically, DFT calculations at the B3LYP/6–31G* level have been used to investigate the valence tautomerization of 4-substituted-1H-azepines to their corresponding 3-substituted-benzene imines. researchgate.net These studies provide valuable data on the electronic effects of substituents on the stability and reactivity of the azepine ring.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on theoretical principles. scribd.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant source of error. scribd.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are designed to systematically improve upon the HF method by including electron correlation effects, leading to more accurate results, albeit at a higher computational cost. scribd.comacs.org
Ab initio methods have been applied to study the valence tautomerization of 1H-azepines. researchgate.net In one such study, calculations using HF/6–31G* and MP2/6–31G//HF/6–31G were performed to determine equilibrium constants (Keq), activation energies (ΔE#), enthalpies (ΔH#), and Gibbs free energies (ΔG#) for the conversion of 4-substituted-1H-azepines to 3-substituted-benzene imines. researchgate.net The results demonstrate how different substituents (X) at the C4 position influence the thermodynamics of this rearrangement. researchgate.net
Table 1: Calculated Thermodynamic Parameters for the Tautomerization of 4(X)-1H-azepines to 3(X)-Benzene Imines Data sourced from ab initio calculations. researchgate.net
| Substituent (X) | Keq | ΔE# (kcal/mol) | ΔH# (kcal/mol) | ΔG# (kcal/mol) |
| H | 1.4 x 10⁷ | 25.1 | 24.1 | 24.4 |
| NH₂ | 7.1 x 10⁷ | 24.3 | 23.3 | 23.7 |
| OCH₃ | 9.7 x 10⁶ | 24.7 | 23.6 | 24.2 |
| CH₃ | 9.4 x 10⁶ | 24.8 | 23.7 | 24.2 |
| CF₃ | 3.0 x 10⁷ | 25.8 | 24.7 | 25.3 |
| F | 9.6 x 10⁷ | 24.6 | 23.6 | 24.1 |
| Cl | 7.1 x 10⁷ | 25.2 | 24.1 | 24.7 |
| Br | 9.3 x 10⁷ | 25.4 | 24.3 | 24.9 |
| NO₂ | 1.0 x 10⁹ | 26.5 | 25.4 | 26.1 |
| CN | 1.2 x 10⁸ | 26.5 | 25.4 | 26.0 |
These methods have also been used to investigate the structures of singlet and triplet nitrenium ions derived from 1H-azepine, revealing significant structural differences between the different spin states. researchgate.net
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic barriers that govern reaction rates and selectivity.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. escholarship.org Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its rate constant using frameworks like Transition State Theory (TST). escholarship.orgresearchgate.net
Computational methods are used to optimize the geometry of the TS and calculate its energy and vibrational frequencies. chinesechemsoc.org This information allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net For example, DFT calculations have been used to model the transition states in the synthesis of tetrahydroazepines via aza-Prins cyclization, supporting the proposed mechanism. acs.org Similarly, calculations of transition state energies for the tautomerization of 4-substituted-1H-azepines have provided the activation energies listed in Table 1. researchgate.net These calculations can also help explain observed selectivity in reactions by comparing the energies of different possible transition states. researchgate.net
The energy landscape, or potential energy surface, is a multidimensional surface that describes the energy of a molecular system as a function of its geometry. By analyzing this landscape, chemists can visualize reaction pathways, including reactants, products, intermediates, and transition states. escholarship.orggoogle.com
The Gibbs free energy profiles calculated for the tautomerization of 4-substituted-1H-azepines provide a one-dimensional slice of this landscape, showing the relative energies of the reactant, transition state, and product. researchgate.net This analysis reveals that while the 1H-azepine is the higher-energy tautomer, a significant activation barrier must be overcome for its rearrangement to the more stable benzene (B151609) imine form. researchgate.net In more complex systems, such as those involving protein-ligand binding or catalysis, the energy landscape can have multiple minima and transition states, representing different conformations or reaction pathways. google.combiorxiv.org Computational tools allow for the exploration of these complex landscapes to predict the most likely outcomes of a chemical process. nih.gov
Conformational Analysis and Dynamics
The seven-membered ring of the azepine core is conformationally flexible. Understanding its preferred conformations and the dynamics of interconversion between them is essential, as the three-dimensional shape of the molecule can significantly influence its properties and biological activity.
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational space of azepine derivatives. researchgate.netacs.org For instance, a study on 2,4-disubstituted 1H-1-benzazepines used variable-temperature NMR and computations to investigate the energetics of ring-inversion and nitrogen-atom inversion, finding that the steric bulk of the nitrogen substituent affects both the ring conformation and the geometry at the nitrogen atom. acs.org
Molecular dynamics (MD) simulations are particularly powerful for studying the dynamic behavior of flexible molecules. nih.govresearchgate.net In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion, providing a detailed picture of the conformational ensemble. biorxiv.org Studies on analogs such as 1H-azepine-4-amino-4-carboxylic acid have used MD simulations alongside spectroscopic techniques to show that these molecules can adopt specific, stable conformations. nih.gov This type of analysis is crucial for understanding how the azepine scaffold can be used to control the three-dimensional structure of larger molecules. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For azepine-containing compounds, MD simulations have been employed to understand conformational behavior and interactions with their environment. unimi.itresearchgate.net While specific MD studies on this compound are not extensively documented in publicly available literature, the principles from simulations on analogous structures provide a framework for understanding its likely dynamic behavior.
For instance, MD simulations performed on peptides containing a 1H-azepine-2-oxo-5-amino-5-carboxylic acid residue were instrumental in verifying a stable 3₁₀-helix conformation. unimi.it These simulations, often initiated from a fully extended conformation, can track the formation of hydrogen bonds and the evolution of secondary structures over nanoseconds. unimi.it Similarly, MD simulations could be applied to this compound to explore:
Conformational Landscapes: To map the potential energy surface and identify the most stable conformations of the azepine ring and the orientation of the methyl carboxylate substituent.
Solvent Effects: To simulate the behavior of the molecule in different solvents, predicting how interactions with solvent molecules influence its conformation and reactivity.
Vibrational Dynamics: To analyze the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) spectroscopy data.
In studies of related triazepine carboxylate compounds, MD simulations have been used to calculate binding energies on metal surfaces, providing insights into their interfacial adsorption behavior. researchgate.net This highlights the utility of MD in predicting how this compound might interact with surfaces or biological macromolecules.
Non-Planar Conformations of the Azepine Ring
The seven-membered ring of 1H-azepine is inherently non-planar. A planar conformation would force the molecule into an anti-aromatic 8π-electron system, which is energetically unfavorable. thieme-connect.de Consequently, the ring puckers to adopt a more stable, three-dimensional structure.
Theoretical studies and experimental data from X-ray crystallography on various 1H-azepine derivatives have confirmed that the most stable conformation is a boat-like structure . thieme-connect.debeilstein-journals.org This non-planar boat conformation effectively localizes the π-electron system, giving the molecule significant polyene (conjugated double bond) character. thieme-connect.de
The specific puckering and conformational energetics of the azepine ring are influenced by the nature and position of its substituents. For example, studies on 2,4-disubstituted 1H-1-benzazepines have shown that the steric bulk of the substituent on the nitrogen atom significantly affects both the conformation of the azepine ring and the energy barriers for ring-inversion and nitrogen-inversion processes. researchgate.net
When the nitrogen substituent is a bulky alkyl group, the nitrogen atom tends to be nearly planar, leading to a highly puckered ring with a high barrier to ring-flip. researchgate.net
Conversely, with a smaller substituent like a hydrogen atom (as in the parent 1H-azepine scaffold), the nitrogen atom is more pyramidal, the ring is less puckered, and the barrier to nitrogen-inversion is higher. researchgate.net
For this compound, the boat conformation is the expected ground state. The methyl carboxylate group at the C4 position will influence the precise geometry and may affect the energy barrier for the boat-to-boat ring inversion. In a related fused azepane ring system, the seven-membered ring was found to adopt a chair conformation. iucr.org However, for the unsaturated 1H-azepine system, the boat form is the established preference. thieme-connect.deslideshare.net
Table 1: Conformational Properties of the 1H-Azepine Ring
| Property | Description | Reference |
|---|---|---|
| Preferred Conformation | Boat-like structure | thieme-connect.debeilstein-journals.org |
| Reason for Non-Planarity | Avoidance of anti-aromaticity (8π electrons) | thieme-connect.de |
| Electronic Character | Marked polyene character due to π-system localization | thieme-connect.de |
| Influence of N-Substituent | Affects ring pucker and inversion energy barriers | researchgate.net |
Electronic Structure and Reactivity Predictions
The electronic structure of the 1H-azepine ring dictates its chemical reactivity. Early theoretical investigations using Hückel LCAO-MO and SCF-MO methods predicted extensive localization of the nitrogen lone pair and the carbon π-system, consistent with its non-planar structure and polyene-like behavior. thieme-connect.de
The stability and reactivity of the 1H-azepine ring are significantly modulated by substituents. A key principle is that the stability of the system is considerably enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom. thieme-connect.dethieme-connect.de These groups decrease the electron density in the ring, making it less susceptible to rearrangement.
In the case of this compound, the crucial substituent is the methyl carboxylate group (-COOCH₃) at the C4 position. As an electron-withdrawing group, it influences the electron distribution within the ring's π-system. Computational methods like Density Functional Theory (DFT) are powerful tools for predicting these effects. DFT calculations can be used to model:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For similar azepine-based molecules, the HOMO is typically located on the ring system, indicating its capacity to donate electrons, while the LUMO distribution highlights sites susceptible to receiving electrons. researchgate.net
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting intermolecular interactions and sites of reaction.
Reactivity Descriptors: Conceptual DFT allows for the calculation of global and local reactivity descriptors (e.g., chemical potential, hardness, softness, and Fukui functions). These indices quantify and predict the regioselectivity of chemical reactions. For instance, Fukui indices can predict which atoms in the azepine ring are most susceptible to attack by different types of reagents.
Valence Tautomerization: Ab initio studies on substituted 1H-azepines have explored the equilibrium between the monocyclic azepine and its bicyclic valence tautomer (a benzene imine or norcaradiene-type structure). researchgate.net These studies show that the position and electronic nature of substituents have a significant impact on the equilibrium constants and activation energies for these transformations. researchgate.net The presence of the methyl carboxylate group in this compound is expected to influence this equilibrium.
The reactivity of 1H-azepines reflects their cyclic polyene character, enabling them to participate in cycloaddition reactions as a 2π, 4π, or 6π component. beilstein-journals.org The electronic influence of the C4-carboxylate group would be a critical factor in predicting the feasibility and outcome of such reactions.
Table 2: Predicted Electronic and Reactivity Properties
| Feature | Theoretical Method | Predicted Influence on this compound | Reference |
|---|---|---|---|
| Electron Distribution | Hückel MO, SCF-MO | Localized π-system and nitrogen lone pair; polyene character. | thieme-connect.de |
| Frontier Orbitals (HOMO/LUMO) | Density Functional Theory (DFT) | The -COOCH₃ group will modulate the energy and distribution of FMOs, affecting sites of electrophilic/nucleophilic attack. | researchgate.net |
| Reactivity | Conceptual DFT | Reactivity descriptors can predict regioselectivity for reactions like cycloadditions or substitutions. | |
| Stability | General Principle | The electron-withdrawing nature of the carboxylate group may influence the stability of the azepine ring. | thieme-connect.dethieme-connect.de |
| Valence Tautomerization | Ab initio calculations | The substituent at C4 will affect the equilibrium and kinetics of the isomerization to the bicyclic benzene imine form. | researchgate.net |
Applications in Advanced Organic Synthesis
Methyl 1H-azepine-4-carboxylate as a Key Synthetic Intermediate
This compound and its isomers serve as pivotal intermediates in the synthesis of more complex molecules, particularly through cycloaddition reactions. The reactivity of the azepine core is well-demonstrated by cobalt-catalyzed [6π+2π] cycloaddition reactions. For instance, studies on methyl 1H-azepine-1-carboxylate, an isomer of the title compound, show that it readily reacts with various terminal alkynes. researchgate.net This reaction, facilitated by a three-component catalytic system (Co(acac)₂, dppe, Zn, and ZnI₂), provides a direct route to previously inaccessible 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net This transformation highlights the utility of the azepine scaffold in generating intricate bridged bicyclic systems. researchgate.net
The reaction's efficiency and high yields with different functionalized alkynes underscore the role of the methyl azepine carboxylate as a robust synthetic intermediate.
Table 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of Alkynes to Methyl 1H-azepine-1-carboxylate
| Alkyne Reactant | Resulting Product | Yield (%) |
|---|---|---|
| Hexyne-1 | 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivative | 71-91 |
| 4-Pentyn-1-ol | 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivative | 71-91 |
| 5-Hexynenitrile | 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivative | 71-91 |
Data sourced from a study on cobalt(I)-catalyzed cycloaddition reactions. researchgate.net
Furthermore, the saturated analog, methyl azepane-4-carboxylate hydrochloride, has been utilized as a key building block in palladium-catalyzed coupling reactions to synthesize substituted azepanes. chemicalbook.com
Enantioselective Synthesis of Complex Azepine-Containing Architectures
The development of enantioselective methodologies is crucial for accessing biologically active molecules with specific stereochemistry. The azepine scaffold has been successfully incorporated into complex, chiral structures through stereocontrolled synthetic sequences.
A significant achievement in this area is the efficient, gram-scale synthesis of orthogonally protected 1H-azepine-4-amino-4-carboxylic acid, abbreviated as Azn, a conformationally restricted analogue of ornithine. nih.gov Starting from 1-amino-4-oxo-cyclohexane-4-carboxylic acid, this multi-step synthesis produces enantiomerically pure Azn. nih.gov When incorporated into short peptides, the (R)-Azn isomer was found to have a pronounced helicogenic effect, demonstrating its ability to control the secondary structure of peptides. nih.gov This highlights the power of using chiral azepine-based amino acids to design and construct complex, ordered biomolecular architectures. nih.gov
In other research, enantioselectively synthesized oxo-azepines have been incorporated into tetrapeptides to induce a specific 3₁₀ helical turn. nih.gov This conformation was stabilized by key intramolecular hydrogen bonds involving the ketone oxygen of the azepine ring. nih.gov Similarly, the synthesis of chiral bicyclic azepanes with potent neuropharmacological activity has been achieved through sequences involving stereoselective reductions and rearrangements, such as the Beckmann rearrangement of oxime intermediates. nih.gov These examples underscore the importance of the azepine framework in creating structurally defined, complex molecules with specific biological functions. nih.govnih.gov
Development of Novel Heterocyclic Scaffolds Utilizing the Azepine Core
The azepine ring is not only a target scaffold but also a versatile starting point for the synthesis of other novel heterocyclic systems. Its ability to undergo ring transformation and cycloaddition reactions makes it a valuable precursor for generating molecular diversity.
As mentioned previously, the [6π+2π] cycloaddition reaction is a powerful tool for transforming the monocyclic azepine core into bridged bicyclic scaffolds. researchgate.net This strategy has been used to synthesize a variety of 9-azabicyclo[4.2.1]nona-2,4,7-trienes by reacting N-substituted 1H-azepine-1-carboxylates with different alkynes. researchgate.netresearchgate.net These reactions create new, functionally diverse, and previously undescribed bridged azabicycles. researchgate.net
The azepine core can also be integrated into more elaborate fused heterocyclic systems. Research has shown that pyrrolo[1,2-a]azepine systems can serve as precursors to novel furo[3,2-d]pyrrolo[1,2-a]azepine products. acs.org In a particularly notable transformation, an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate into a substituted isoquinoline (B145761) has been observed. researchgate.net This demonstrates that the seven-membered azepine ring can be contracted to form different, stable six-membered heterocyclic structures, opening avenues for novel synthetic pathways. researchgate.net The versatility of the azepine ring as a building block is further supported by its general application in synthesizing more complex heterocyclic compounds for new drug discovery programs. acs.org
Table 2: Examples of Novel Heterocyclic Scaffolds Derived from Azepines
| Starting Azepine Type | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| Methyl 1H-azepine-1-carboxylate | [6π+2π] Cycloaddition | 9-Azabicyclo[4.2.1]nona-2,4,7-triene | researchgate.net |
| Pyrrolo[1,2-a]azepine | Tandem Addition/Cyclization | Furo[3,2-d]pyrrolo[1,2-a]azepine | acs.org |
| Alkyl 1H-benzazepine-2-carboxylate | Rearrangement | Substituted Isoquinoline | researchgate.net |
Emerging Trends and Future Research Directions in Methyl 1h Azepine 4 Carboxylate Chemistry
Exploration of Novel Catalytic Systems for Azepine Synthesis
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of azepine synthesis, researchers are actively exploring a range of catalysts to overcome the challenges associated with forming seven-membered rings.
Recent advancements include the use of transition metal catalysts, such as palladium, gold, and iron, to facilitate the synthesis of azepine cores. For instance, palladium(II)-catalyzed tandem cyclization has been successfully employed to create N-heterocyclic structures containing a seven-membered ring. rsc.org Similarly, a bimetallic relay catalytic strategy using gold and palladium has been developed for the stereoselective synthesis of functionalized furan-fused azepines. rsc.org Iron(III) salts have also emerged as sustainable catalysts for the synthesis of tetrahydroazepines through a silyl (B83357) aza-Prins cyclization. acs.org
Nanomaterials are also gaining traction as heterogeneous catalysts in azepine synthesis. taylorfrancis.com These materials offer advantages such as high efficiency and ease of separation from the reaction mixture, contributing to more sustainable synthetic processes.
Beyond metal-based catalysts, organocatalysis presents a powerful alternative. Chiral phosphoric acids and proline have been used to catalyze asymmetric additions to dibenzo[b,f] nih.govnih.govoxazepines, a related class of seven-membered heterocycles. researchgate.net The development of these catalytic systems is crucial for accessing a wider range of structurally diverse azepine derivatives, including those with specific stereochemistry, which is often critical for biological activity.
Table 1: Examples of Novel Catalytic Systems in Azepine Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Product Type |
| Transition Metal | Palladium(II) | Tandem Cyclization | Dibenzo[b,d]azepines rsc.org |
| Bimetallic Relay | Gold/Palladium | [4+3] Cycloaddition | Furan-fused azepines rsc.org |
| Transition Metal | Iron(III) salts | Silyl Aza-Prins Cyclization | Tetrahydroazepines acs.org |
| Nanocatalyst | Fe3O4/ZnO@MWCNT | Multicomponent Reaction | Azepinodiazepine derivatives tandfonline.com |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Addition | Dibenzo[b,f] nih.govnih.govoxazepine derivatives researchgate.net |
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of Methyl 1H-azepine-4-carboxylate and its derivatives, this translates to the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions.
One notable trend is the use of greener solvent systems. For example, a palladium(II)-catalyzed cyclization/addition reaction for the synthesis of dibenzo[b,d]azepines has been developed using an eco-friendly mixed solvent of water and ethanol, replacing the more hazardous dimethyl sulfoxide (B87167) (DMSO). rsc.org Water, in particular, is being explored as a solvent for the synthesis of azepine-related structures, such as benzodiazepines, using catalysts like thiamine (B1217682) hydrochloride. ias.ac.inmdpi.com Polyethylene glycol (PEG) has also been shown to be an effective and recyclable medium for the catalyst-free synthesis of N-substituted azepines. organic-chemistry.org
Electrochemical methods are also emerging as a green approach to organic synthesis, offering a way to avoid the use of stoichiometric chemical oxidants and reductants. dntb.gov.ua Furthermore, the use of skeletal editing, which involves the precise modification of a molecule's core structure, represents a sustainable strategy by minimizing the number of synthetic steps and reducing waste. rsc.org
These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for producing valuable compounds like this compound. nih.govdokumen.pub
Advanced Derivatization for Enhanced Synthetic Utility
This compound serves as a versatile scaffold for the synthesis of more complex and functionally diverse molecules. Advanced derivatization strategies focus on modifying the core azepine ring or the carboxylate group to introduce new functionalities and explore novel chemical space.
The functionalization of the azepine ring can be achieved through various reactions. For example, palladium-catalyzed C-H functionalization has been used to introduce aryl and alkenyl groups at specific positions on related imidazole-4-carboxylates, a strategy that could potentially be adapted for azepine systems. researchgate.net The synthesis of trifluoromethyl-substituted azepin-2-carboxylates has been achieved through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes, demonstrating the introduction of fluorine-containing groups which are of significant interest in medicinal chemistry. mdpi.com
The carboxylate group of this compound is also a key handle for derivatization. It can be converted to amides, for instance, by reacting with various amines, leading to a wide range of new derivatives with potentially altered biological activities. The synthesis of novel dibenzo[b,f]azepine derivatives through the reaction of the corresponding carbonyl chloride with amines like 1-phenylpiperazine (B188723) and pyrrolidine (B122466) exemplifies this approach. researchgate.net
These derivatization strategies are crucial for building libraries of azepine-based compounds for screening in drug discovery programs and for developing new materials with tailored properties. tandfonline.com The ability to easily modify the this compound core enhances its value as a building block in organic synthesis.
Interdisciplinary Research in Chemical Biology and Materials Science (from a chemical synthesis perspective)
The unique seven-membered ring structure of azepines makes them attractive scaffolds for applications beyond traditional organic synthesis, extending into the realms of chemical biology and materials science. From a chemical synthesis perspective, the focus is on designing and creating azepine derivatives with specific properties tailored for these interdisciplinary applications.
In chemical biology , the synthesis of azepine derivatives is often geared towards creating probes to study biological processes or as potential therapeutic agents. For example, the synthesis of tryptophan derivatives containing an azepine moiety has been explored for their potential antiviral and fungicidal activities. mdpi.com The development of isoxazole-4-carboxamide derivatives, which can be seen as related structures, as modulators of AMPA receptors highlights the potential for azepine-based compounds to interact with biological targets. nih.gov The synthesis of such bioactive molecules often requires precise control over stereochemistry and the introduction of specific functional groups to optimize interactions with proteins or other biomolecules. nih.gov
In materials science , the focus is on synthesizing azepine derivatives that can be incorporated into larger structures to create materials with novel electronic, optical, or mechanical properties. The synthesis of indole-fused eight-membered aza-heterocycles with interesting photophysical properties, including acidochromism (color change with pH), demonstrates the potential for azepine-related structures in the development of sensors and smart materials. acs.org The ability to synthesize and functionalize azepine derivatives allows for the fine-tuning of their properties for specific material applications.
The interdisciplinary nature of this research requires a close collaboration between synthetic chemists, biologists, and materials scientists to design, create, and test new azepine-based molecules with desired functions.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 1H-azepine-4-carboxylate?
- Methodology :
- Use retrosynthetic analysis to identify viable precursors (e.g., cyclohexane derivatives or imidazole analogs) .
- Compare reaction conditions (temperature, solvent, catalysts) from analogous carboxylate syntheses. For example, Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate synthesis employs cyclopropane ring-opening under acidic conditions .
- Monitor reaction progress via TLC or HPLC and optimize yields using Design of Experiments (DoE) to vary parameters systematically.
- Data Table : Example reaction conditions for related compounds:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanecarboxylate | H₂SO₄ | Ethanol | 78 | |
| Pyrrole-2-carboxylate | Pd/C | THF | 65 |
Q. How can NMR and X-ray crystallography resolve ambiguities in the structural characterization of this compound?
- Methodology :
- Use H/C NMR to confirm functional groups (e.g., ester carbonyl at ~165-175 ppm) and azepine ring protons (δ 6.5-7.5 ppm) .
- For crystallography: Employ SHELXL for structure refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Cross-validate data with ORTEP-3 for thermal ellipsoid plots to assess positional uncertainty .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Test antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Evaluate enzyme inhibition (e.g., kinases, proteases) via fluorescence-based assays, referencing protocols for Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- Perform DFT calculations (Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity analysis .
- Use AutoDock Vina for docking studies against target proteins (e.g., SARS-CoV-2 Mpro) to identify binding affinities and interaction motifs .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology :
- Re-examine crystallographic data (SHELXL refinement) for disorder or twinning artifacts .
- Compare experimental NMR shifts with computed values (GIAO method) to identify discrepancies caused by solvent effects or dynamic processes .
Q. What mechanistic insights can be gained from kinetic studies of this compound in ring-opening reactions?
- Methodology :
- Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates under varying pH conditions.
- Apply Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) for rate-limiting steps, as demonstrated in imidazole carboxylate studies .
Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
